molecular formula C23H22N4O2 B11023155 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one

Cat. No.: B11023155
M. Wt: 386.4 g/mol
InChI Key: BRHJOOBWDUWHJN-UHFFFAOYSA-N
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Description

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the benzimidazole and quinoline intermediates. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and quinoline rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity . This compound may also induce apoptosis by activating caspases and disrupting mitochondrial membrane potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one is unique due to its combination of benzimidazole, piperidine, and quinoline structures, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-1-methylquinolin-2-one

InChI

InChI=1S/C23H22N4O2/c1-26-20-9-5-2-6-16(20)17(14-21(26)28)23(29)27-12-10-15(11-13-27)22-24-18-7-3-4-8-19(18)25-22/h2-9,14-15H,10-13H2,1H3,(H,24,25)

InChI Key

BRHJOOBWDUWHJN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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